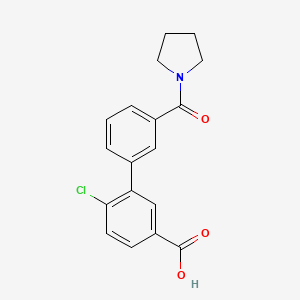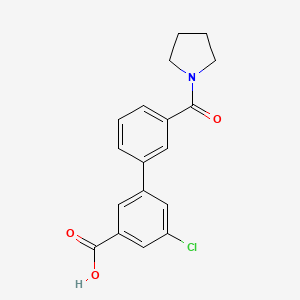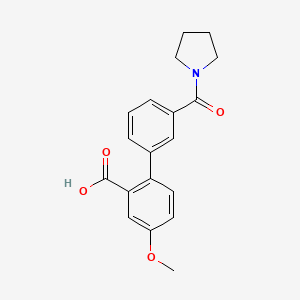
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (also known as 4-CPCB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 130-132°C. 4-CPCB is soluble in common organic solvents such as chloroform, acetone, and ethanol. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and food additives.
Applications De Recherche Scientifique
4-CPCB has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of various organic compounds, as well as to synthesize a variety of organic compounds, including pharmaceuticals, dyes, and food additives. 4-CPCB has also been used to study the effects of organic compounds on cells, as well as to study the effects of various drugs on cellular metabolism.
Mécanisme D'action
4-CPCB is believed to act as a proton donor in the body, which helps to regulate the pH of cells. It is also believed to act as a chelating agent, which helps to bind and remove metals from the body. Additionally, 4-CPCB is believed to act as an antioxidant, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
4-CPCB has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 4-CPCB has been found to have antioxidant, cytotoxic, and anti-cancer properties. It has also been found to have neuroprotective and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-CPCB in laboratory experiments is its high purity (95%) and its ability to be easily synthesized. Additionally, 4-CPCB is relatively inexpensive and is readily available. However, there are some limitations to using 4-CPCB in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if ingested, so it should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 4-CPCB. These include further research into its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, further research into its antioxidant, cytotoxic, and anti-cancer properties is warranted. Additionally, further research into its neuroprotective and anti-diabetic effects is needed. Finally, further research into its ability to bind and remove metals from the body is also needed.
Méthodes De Synthèse
4-CPCB can be synthesized from the reaction of 4-chlorobenzoyl chloride and 3-pyrrolidinylcarbonylphenylbenzene in the presence of an acid catalyst. The reaction takes place in an aqueous solution of the catalyst, such as sulfuric acid, at a temperature of 80-100°C. The reaction produces 4-CPCB in a yield of 95%.
Propriétés
IUPAC Name |
4-chloro-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-16-7-6-14(18(22)23)11-15(16)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZSJKJXWYNCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692114 |
Source


|
| Record name | 6-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261936-34-8 |
Source


|
| Record name | 6-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














